

# Technical Whitepaper: 3-Chloro-5-methylpyridin-4-amine

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## Compound of Interest

Compound Name: 3-Chloro-5-methylpyridin-4-amine

CAS No.: 97944-42-8

Cat. No.: B1340064

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## Structural Architecture, Synthetic Protocols, and Medicinal Utility[1]

### Molecular Identity & Physicochemical Profile[1]

**3-Chloro-5-methylpyridin-4-amine** represents a highly functionalized pyridine scaffold.[1] Unlike its more common isomer (2-chloro-5-methylpyridin-4-amine, a Nevirapine intermediate), this specific 3,4,5-substituted motif offers a unique steric and electronic environment.[1] The "buttressing effect" of the flanking chloro and methyl groups constrains the rotation of the 4-amino group, pre-organizing the molecule for specific binding interactions in kinase pockets or G-protein coupled receptors (GPCRs).

## Core Identifiers

Parameter	Specification
IUPAC Name	3-Chloro-5-methylpyridin-4-amine
Common Synonyms	4-Amino-3-chloro-5-picoline; 3-Chloro-5-methyl-4-pyridinylamine
CAS Number	97944-42-8 (Distinct from 2-Cl isomer: 79055-62-2)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>
Molecular Weight	142.59 g/mol
SMILES	<chem>CC1=C(N)C(Cl)=CN=C1</chem>

## Physicochemical Properties (Experimental & Predicted)

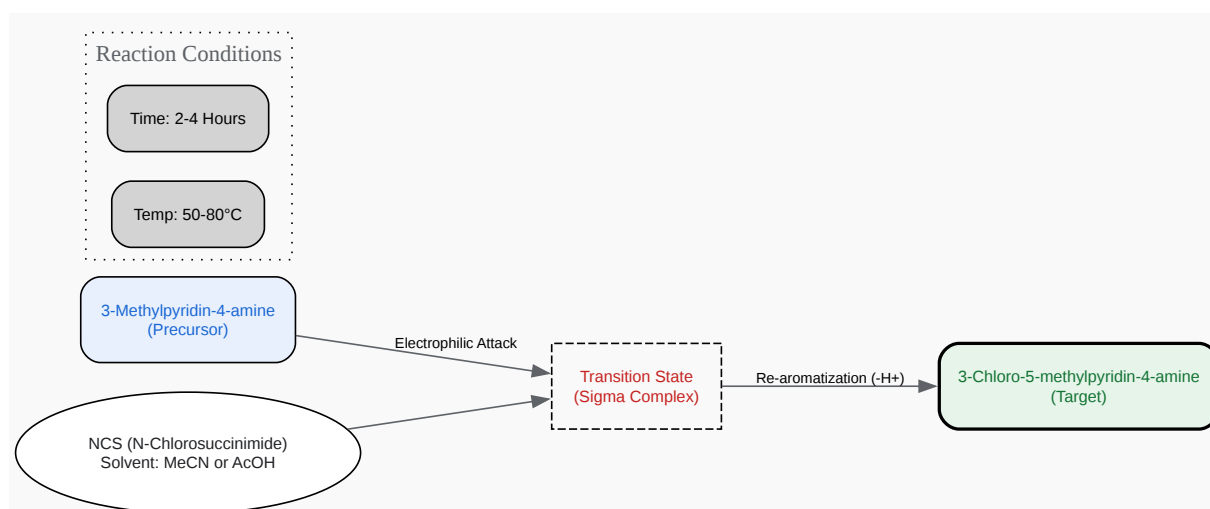
Property	Value	Context for Drug Design
LogP (Predicted)	~1.5 - 1.6	Ideal lipophilicity for CNS penetration; higher than unsubstituted 4-aminopyridine. [1]
pKa (Ring N)	~7.8 - 8.2	The electron-withdrawing Cl (-I effect) lowers the basicity of the ring nitrogen compared to 4-aminopyridine (pKa 9.1), while the methyl group (+I) provides slight compensation. [1]
H-Bond Donors	1 (NH <sub>2</sub> )	The amino group acts as a dual donor/acceptor system.[1]
PSA	~39 Å <sup>2</sup>	Favorable for oral bioavailability and blood-brain barrier (BBB) permeability.[1]

## Synthetic Architecture

The synthesis of **3-chloro-5-methylpyridin-4-amine** requires precise regiocontrol to avoid the formation of the 2-chloro isomer.[1] The most robust laboratory-scale route involves the electrophilic chlorination of the commercially available precursor, 3-methylpyridin-4-amine.[1]

## Retrosynthetic Analysis & Workflow

The amino group at position 4 strongly activates the pyridine ring at the ortho positions (3 and 5).[1] Since position 3 is occupied by a methyl group (in the precursor), electrophilic attack is directed to position 5.[1] Note that in the final product numbering, the chloro group is assigned position 3 and methyl position 5 to follow IUPAC hierarchy, but mechanistically, it is an ortho-chlorination.[1]



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Figure 1: Electrophilic chlorination pathway utilizing the activating nature of the 4-amino group.  
[1]

## Detailed Experimental Protocol

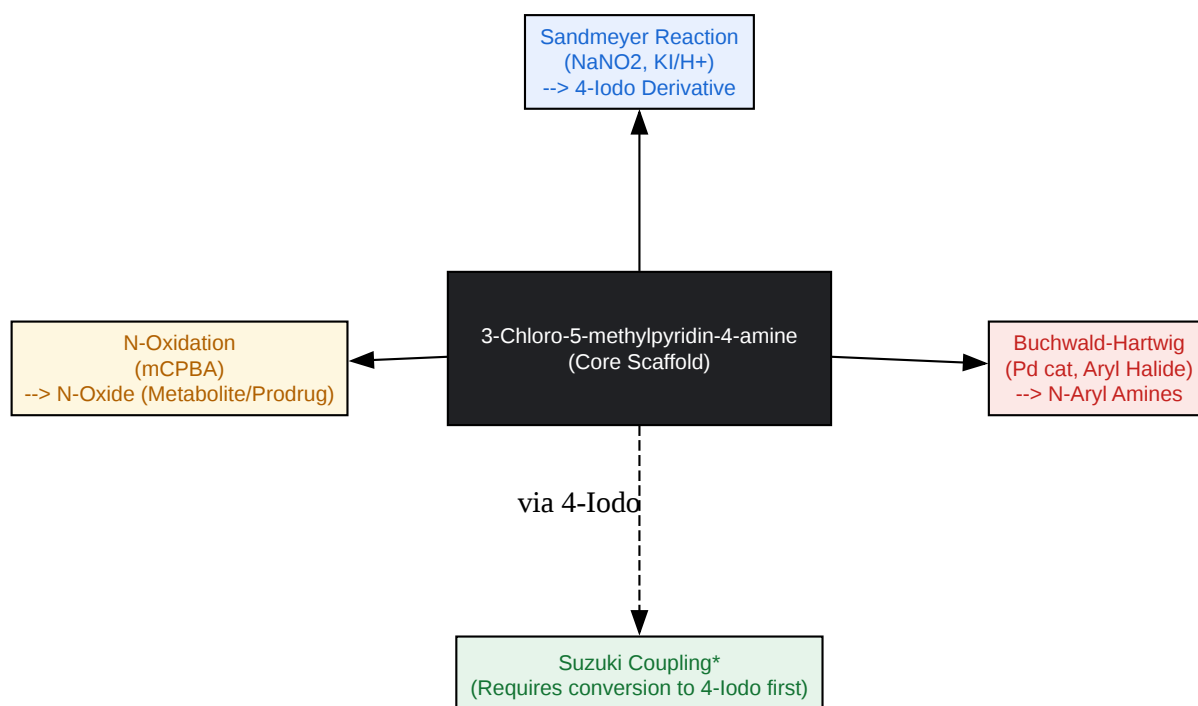
Objective: Synthesis of **3-chloro-5-methylpyridin-4-amine** from 3-methylpyridin-4-amine.

- Preparation:
  - Charge a reaction vessel with 3-methylpyridin-4-amine (1.0 eq) dissolved in Acetonitrile (MeCN) or Glacial Acetic Acid (10 volumes). Acetonitrile is preferred for easier workup; Acetic acid promotes the reaction via protonation of the NCS.[1]
- Chlorination:
  - Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature to control the exotherm.[1]
  - Heat the mixture to 60–80°C. Monitor by LC-MS or TLC.[1] The reaction typically completes within 2–4 hours.[1]
  - Note: The amino group directs the chlorine to the vacant ortho position.[1] The methyl group sterically hinders the position slightly, but the electronic activation dominates.[1]
- Workup:
  - Concentrate the solvent under reduced pressure.[1]
  - Dilute the residue with water and adjust pH to >10 using 1N NaOH (to liberate the free base).[1]
  - Extract with Ethyl Acetate (3x).[1]
  - Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[1]
- Purification:
  - Recrystallize from Ethanol/Heptane or purify via flash column chromatography (DCM/MeOH gradient).[1]
  - Yield Expectation: 75–85%.[1]

## Reactivity & Functionalization Profile

For the medicinal chemist, this scaffold is a "linchpin" intermediate.[1] It offers three distinct vectors for diversification: the amino group (nucleophilic), the pyridine nitrogen (basic/coordinating), and the C-Cl bond (electrophilic, though deactivated).[1]

## Functionalization Map[1]



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Figure 2: Divergent reactivity profile.[1] The 4-amino group is the primary handle for modification.

## Key Transformations

- Sandmeyer-Type Iodination:
  - The 4-amino group can be diazotized (NaNO<sub>2</sub>/HBF<sub>4</sub>) and displaced with iodide (KI).[1] The resulting 3-chloro-4-iodo-5-methylpyridine is a critical intermediate for Suzuki couplings to install aryl groups at the 4-position, common in biaryl kinase inhibitors.[1]

- Reference Protocol: See Patent CA2963951A1 for the conversion of this specific CAS to the 4-iodo derivative [1].[1]
- Amide/Urea Formation:
  - The steric bulk of the flanking Cl and Me groups reduces the nucleophilicity of the amine nitrogen. Standard acylation requires forcing conditions (e.g., acid chlorides with DMAP or heating with anhydrides).[1]
- D1 Receptor Modulation:
  - This scaffold has been identified in the synthesis of tetrahydroisoquinoline derivatives acting as D1 Positive Allosteric Modulators (PAMs).[1] The 3-chloro-5-methyl motif provides a specific hydrophobic fill that enhances selectivity against other dopamine receptors [1].[1]

## Safety & Handling (E-E-A-T)

- Isomer Confusion: A critical safety and quality control point is distinguishing CAS 97944-42-8 (3-Cl, 5-Me) from CAS 79055-62-2 (2-Cl, 5-Me).[1] The latter is a precursor to Nevirapine and has a significantly different biological profile.[1] Always verify structure via <sup>1</sup>H-NMR.[1]
  - Diagnostic NMR Signal: The 3-Cl-5-Me isomer will show two singlet protons on the pyridine ring (positions 2 and 6) with no coupling to each other.[1] The 2-Cl isomer would show two singlets as well, but their chemical shifts will differ due to the proximity of the chlorine.[1]
- Toxicity: Like most aminopyridines, this compound is a potential potassium channel blocker (similar to 4-aminopyridine/Fampridine).[1] It should be handled as a neurotoxin.[1]
  - GHS Hazards: Acute Tox.[1] (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit.[1] 2A.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyridines can darken (oxidize) upon prolonged exposure to air and light.[1]

## References

- Patent CA2963951A1. Tetrahydroisoquinoline derivatives.[1][2] (2017).[1] Section A.8.1: Synthesis of 3-chloro-4-iodo-5-methylpyridine from **3-chloro-5-methylpyridin-4-amine**.[1][2]
- PubChem Compound Summary.**3-Chloro-5-methylpyridin-4-amine** (CAS 97944-42-8).[1] National Center for Biotechnology Information.[1]
- ChemicalBook.**3-Chloro-5-methylpyridin-4-amine** Product Entry. (Verifying commercial availability and CAS association).[1]

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## Sources

- [1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CA2963951A1 - Tetrahydroisoquinoline derivatives - Google Patents \[patents.google.com\]](#)
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